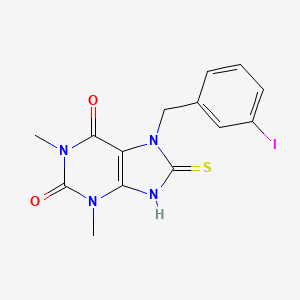![molecular formula C26H22ClN5O4 B13378514 2-[[(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-6-[2-hydroxyethyl(methyl)amino]benzo[de]isoquinoline-1,3-dione](/img/structure/B13378514.png)
2-[[(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-6-[2-hydroxyethyl(methyl)amino]benzo[de]isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-6-[(2-hydroxyethyl)(methyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that combines a pyrazole ring with a benzoisoquinoline moiety, making it a subject of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-6-[(2-hydroxyethyl)(methyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate and hydrazine hydrate under reflux conditions to form 1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole.
Condensation reaction: The pyrazole derivative is then subjected to a condensation reaction with 2-aminobenzamide to form the benzoisoquinoline core.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-6-[(2-hydroxyethyl)(methyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the chloro and amino functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Applications De Recherche Scientifique
2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-6-[(2-hydroxyethyl)(methyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The pathways involved often include modulation of signal transduction pathways, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole: Shares the pyrazole core but lacks the benzoisoquinoline moiety.
2-aminobenzamide: Contains the benzoisoquinoline core but lacks the pyrazole ring.
Uniqueness
2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-6-[(2-hydroxyethyl)(methyl)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C26H22ClN5O4 |
|---|---|
Poids moléculaire |
503.9 g/mol |
Nom IUPAC |
2-[(E)-[2-(4-chlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-6-[2-hydroxyethyl(methyl)amino]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C26H22ClN5O4/c1-15-21(26(36)31(29-15)17-8-6-16(27)7-9-17)14-28-32-24(34)19-5-3-4-18-22(30(2)12-13-33)11-10-20(23(18)19)25(32)35/h3-11,14,29,33H,12-13H2,1-2H3/b28-14+ |
Clé InChI |
RRRRYCQQDQSTDK-CCVNUDIWSA-N |
SMILES isomérique |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)/C=N/N3C(=O)C4=C5C(=C(C=C4)N(C)CCO)C=CC=C5C3=O |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NN3C(=O)C4=C5C(=C(C=C4)N(C)CCO)C=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B13378436.png)


![ethyl (5Z)-2-(4-methylanilino)-5-[[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378460.png)
![(5Z)-5-[(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378470.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13378478.png)
![ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate](/img/structure/B13378482.png)
![4-[2-(1-acetyl-2-oxopropylidene)hydrazino]-N,N-diethylbenzenesulfonamide](/img/structure/B13378488.png)
![ethyl 4-[(2E)-2-[(2Z)-2-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-4-oxo-1H-quinazolin-3-yl]benzoate](/img/structure/B13378504.png)

![(5Z)-5-[[[6-[2-hydroxyethyl(methyl)amino]-1,3-dioxobenzo[de]isoquinolin-2-yl]amino]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B13378517.png)
![ethyl 2-[2-iodo-6-methoxy-4-[(E)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B13378521.png)
![[2-ethoxy-4-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B13378526.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B13378527.png)
